molecular formula C14H11FN2S B3288699 N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine CAS No. 852399-68-9

N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine

Cat. No. B3288699
CAS RN: 852399-68-9
M. Wt: 258.32 g/mol
InChI Key: RTMGZIDBXNDCBK-UHFFFAOYSA-N
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Description

The compound “N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine” is a complex organic molecule that contains several functional groups. It includes a benzothiazole ring, which is a type of heterocyclic compound, and a fluoro-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the nature of its chemical bonds. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antitumor Properties and Mechanisms

  • Preclinical Evaluation of Antitumor Properties : Novel benzothiazoles, including derivatives similar to N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine, have demonstrated potent antitumor properties through selective cytochrome P 450 1A1 induction and metabolism, leading to significant antitumor activity against breast and ovarian xenograft tumors. These compounds undergo metabolic activation to elicit cytocidal activity, and amino acid conjugation has been used to improve solubility and bioavailability, highlighting their potential for clinical evaluation in cancer treatment (Bradshaw et al., 2002).

  • Synthesis and Pharmaceutical Properties : A series of L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles, designed to address solubility and bioavailability for parenteral administration, have shown good pharmaceutical properties, leading to the selection of a lysyl-amide prodrug for phase 1 clinical evaluation (Hutchinson et al., 2002).

Synthesis and Reactivity

  • Synthesis of Alpha-Fluorovinyl Weinreb Amides and Alpha-Fluoroenones : N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine and related compounds serve as intermediates in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, demonstrating versatile reactivity and potential applications in organic synthesis (Ghosh et al., 2009).

Biological Activity and Applications

  • Antimycobacterial and Anticancer Activities : Fluorinated benzothiazolo imidazole compounds, similar in structure to N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine, have shown promising antimicrobial activities, indicating their potential as therapeutic agents against microbial infections and cancer (Sathe et al., 2011).

  • Aryl Hydrocarbon Receptor (AhR) Targeting : The antitumor activity of benzothiazoles, including derivatives similar to the compound of interest, involves the activation of the aryl hydrocarbon receptor (AhR) pathway, which regulates cytochrome P450 enzymes crucial for the antitumor action. This suggests AhR as a novel target for treating ovarian tumors, with benzothiazoles like 5F 203 serving as potential therapeutic agents (Perez & Bradshaw, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action. This could lead to new applications in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c1-9-6-7-10(8-11(9)15)16-14-17-12-4-2-3-5-13(12)18-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMGZIDBXNDCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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